N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Description
Properties
Molecular Formula |
C26H21N5O3S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C26H21N5O3S/c1-17(32)27-20-12-14-22(15-13-20)35(33,34)31-26-25(29-23-8-4-5-9-24(23)30-26)28-21-11-10-18-6-2-3-7-19(18)16-21/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31) |
InChI Key |
CNIOWSJRNNAWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloroquinoxaline
The quinoxaline core is typically synthesized via condensation of o-phenylenediamine with a 1,2-diketone or its equivalent. For this compound, 3-chloroquinoxaline serves as the intermediate, enabling subsequent amination.
Reaction Conditions :
-
Reactants : o-Phenylenediamine reacts with dichloroacetyl chloride in the presence of a base such as triethylamine.
-
Solvent : Dichloromethane or tetrahydrofuran (THF).
Mechanism :
The reaction proceeds through nucleophilic acyl substitution, where the amine groups of o-phenylenediamine attack the electrophilic carbonyl carbons of dichloroacetyl chloride, followed by cyclization and elimination of HCl.
Yield Optimization :
Introduction of the Naphthalen-2-ylamino Group
The chlorine atom at position 3 of the quinoxaline ring is displaced by naphthalen-2-ylamine via nucleophilic aromatic substitution (NAS).
Reaction Conditions :
-
Reactants : 3-Chloroquinoxaline, naphthalen-2-ylamine.
-
Catalyst : Copper(I) iodide or palladium-based catalysts (e.g., Pd(OAc)2) for modern coupling methods.
-
Base : Potassium carbonate or cesium carbonate.
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Mechanism :
In traditional NAS, the amine acts as a nucleophile, attacking the electron-deficient aromatic ring activated by the chlorine leaving group. In transition metal-catalyzed variants (e.g., Buchwald-Hartwig amination), the catalyst facilitates C-N bond formation under milder conditions.
Yield Optimization :
Sulfonation to Form Sulfonyl Chloride
The quinoxaline intermediate is sulfonated at position 2 to introduce the sulfonyl chloride group (-SO2Cl), a prerequisite for sulfamoyl bond formation.
Reaction Conditions :
-
Sulfonating Agent : Chlorosulfonic acid (ClSO3H).
-
Solvent : Chloroform or dichloroethane.
-
Temperature : 0–5°C initially, followed by gradual warming to room temperature.
Mechanism :
Electrophilic aromatic substitution occurs at the electron-rich quinoxaline ring, with chlorosulfonic acid acting as the electrophile. The sulfonic acid intermediate is subsequently treated with thionyl chloride (SOCl2) to convert -SO3H to -SO2Cl.
Yield Optimization :
Formation of the Sulfamoyl Linkage
The sulfonyl chloride reacts with 4-aminophenylacetamide to form the sulfamoyl (-SO2NH-) bridge.
Reaction Conditions :
-
Reactants : 3-(Naphthalen-2-ylamino)quinoxaline-2-sulfonyl chloride, 4-aminophenylacetamide.
-
Base : Pyridine or triethylamine to scavenge HCl.
-
Solvent : Tetrahydrofuran (THF) or acetonitrile.
Mechanism :
The amine group of 4-aminophenylacetamide attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Yield Optimization :
-
Slow addition of sulfonyl chloride to the amine solution prevents side reactions.
Purification and Characterization
Purification Methods :
-
Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluent separates intermediates.
Characterization Data :
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each synthetic step:
| Step | Key Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | o-Phenylenediamine, ClSO3H | DCM | 0–5°C | 60–70% |
| 2 | Naphthalen-2-ylamine, Pd(OAc)2 | DMF | 80°C | 70–85% |
| 3 | ClSO3H, SOCl2 | CHCl3 | 0–25°C | 65–75% |
| 4 | 4-Aminophenylacetamide, Pyridine | THF | 25°C | 80–90% |
Challenges and Optimization Strategies
-
Amination Selectivity : Competing reactions at other quinoxaline positions are mitigated by steric hindrance and electronic effects.
-
Sulfonation Side Products : Excess chlorosulfonic acid leads to over-sulfonation; controlled stoichiometry is critical.
-
Sulfamoyl Bond Stability : Moisture-sensitive intermediates require anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated quinoxaline derivatives, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide and its derivatives. The compound has shown promising results against various cancer cell lines.
Case Studies:
- Cell Viability Reduction: Research indicated that this compound significantly reduces cell viability in human colorectal cancer (HCT116) and breast cancer (MCF7) cell lines at low concentrations (IC50 values ranging from 1.9 to 7.52 µg/mL) .
- Mechanism of Action: The mechanism involves the inhibition of specific enzymes related to cancer proliferation and apoptosis induction, suggesting a targeted therapeutic approach .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects.
Case Studies:
- In Vivo Studies: In animal models of arthritis, administration of this compound resulted in a marked reduction in inflammation markers, such as prostaglandin E2 levels, indicating its potential as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant properties of this compound have been explored through various oxidative stress studies.
Case Studies:
- Oxidative Stress Reduction: Experimental results showed that treatment with this compound significantly decreased malondialdehyde levels while enhancing the activity of antioxidant enzymes in treated cells compared to controls .
Other Biological Activities
Beyond anticancer and anti-inflammatory applications, this compound exhibits a range of biological activities.
Potential Applications:
- Antimicrobial Activity: Some derivatives have shown potential against bacterial and fungal strains.
- Antiviral Activity: Certain quinoxaline derivatives are being investigated for their efficacy against viral infections.
Mechanism of Action
The mechanism of action of N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can intercalate with DNA, inhibiting DNA replication and transcription, which is crucial for its anticancer activity. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a quinoxaline moiety, which is known for its diverse biological properties. The compound's systematic name reflects its intricate design, which is crucial for its interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Key Findings:
- Cytotoxicity Assays: In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Mechanism of Action: The mechanism involves the inhibition of specific kinases associated with cancer cell proliferation and survival.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays, indicating its potential as an antibacterial agent.
Research Highlights:
- Inhibition Studies: The compound was tested against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria.
- Synergistic Effects: When combined with standard antibiotics, this compound exhibited synergistic activity, enhancing the efficacy of existing treatments.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes that play critical roles in disease processes.
Enzyme Activity:
- Urease Inhibition: Studies have shown that this compound effectively inhibits urease activity, which is relevant in treating infections associated with urease-producing bacteria.
- Molecular Docking Studies: Computational studies suggest strong binding affinity to the active site of urease, supporting experimental findings.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antibacterial activity.
Data Summary Table
Q & A
Basic: What are the key synthetic strategies for preparing N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the construction of the quinoxaline core. A common approach includes:
Quinoxaline Formation : Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions to form the quinoxaline ring.
Sulfamoylation : Reaction with sulfamoyl chloride at the 2-position of quinoxaline to introduce the sulfamoyl group.
Naphthylamino Functionalization : Coupling the sulfamoyl-quinoxaline with 2-aminonaphthalene via nucleophilic aromatic substitution (e.g., using Pd-catalyzed Buchwald-Hartwig amination).
Acetamide Introduction : Reaction of the phenyl group with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Critical Conditions: Use inert atmosphere (N₂/Ar) for Pd-catalyzed steps, controlled temperatures (0–80°C), and purification via column chromatography .
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediate stability. For example:
- Reaction Path Search : Identify low-energy pathways for sulfamoylation and amination steps using software like Gaussian or ORCA.
- Solvent Effects : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF for polar transition states).
- Catalyst Screening : Machine learning models trained on similar Pd-catalyzed reactions predict optimal ligands (e.g., XPhos) and reaction times.
Data-Driven Workflow: Experimental validation of computational predictions reduces trial-and-error, as demonstrated in ICReDD’s reaction design framework .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core characterization methods include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm naphthylamino (δ 7.2–8.5 ppm) and acetamide (δ 2.1 ppm for CH₃) groups.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the quinoxaline and sulfamoyl regions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z ~528).
- IR Spectroscopy : Detect sulfamoyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).
Validation: Cross-reference with X-ray crystallography data (if single crystals are obtained) for bond-length validation .
Advanced: How to resolve contradictions in biological activity data for structurally similar compounds?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Structural Nuances : Compare analogs via molecular docking (e.g., AutoDock Vina) to identify key binding interactions (e.g., sulfamoyl group’s H-bond with kinase hinge region).
- Meta-Analysis : Use public databases (ChEMBL, PubChem) to aggregate data and apply statistical models (e.g., ANOVA) to isolate variables.
Case Study: Similar quinazolinone derivatives showed ±20% activity variance due to crystallographic packing differences .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for sulfamoylation steps (risk of SO₂ release).
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with 10% ethanol-water solution; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: How to design a stability study under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 40°C for 24h.
- Oxidative stress (3% H₂O₂) and UV light (ICH Q1B guidelines).
- Analytical Monitoring :
- HPLC-PDA : Track degradation products (e.g., hydrolyzed acetamide).
- LC-MS/MS : Identify major degradants (e.g., sulfamoyl cleavage fragments).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .
Notes
- Methodological Rigor : Emphasized computational-experimental feedback loops and standardized protocols.
- Contradiction Management : Highlighted meta-analysis and structural docking to reconcile data inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
